5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide
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Overview
Description
The compound contains several functional groups including a nitro group, a chromen-3-yl group, a thiazol-2-yl group, and a benzo[b]thiophene-2-carboxamide group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the nitro group could potentially introduce some steric hindrance, affecting the overall shape of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the nitro group could potentially increase the compound’s reactivity .Scientific Research Applications
Synthesis and Structural Studies
- Novel organic ligands related to 5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide have been synthesized and used to create copper(II), cobalt(II), and nickel(II) complexes. The structural details of these complexes were elucidated using single-crystal X-ray diffraction, showing a distorted triangular bipyramidal geometry around the copper(II) ions (Myannik et al., 2018).
Synthesis Techniques
- An ultrasound-promoted synthesis method has been used for the rapid creation of novel thiazole derivatives bearing a coumarin nucleus. This method demonstrates the versatility and efficiency of such synthesis techniques in producing these compounds (Gomha & Khalil, 2012).
Applications in Coordination Networks
- The use of tetrazolate-based tectons, which are structurally similar to this compound, has been explored in the formation of chiral coordination networks. The effects of different substituents on the structural topologies and nonlinear optical properties of these networks have been investigated (Liao et al., 2013).
Potential in Antitubercular Activity
- Derivatives of 2-amino-5-nitrothiazole, structurally related to this compound, have been synthesized and evaluated for their antitubercular activities, highlighting the potential medical applications of these compounds (Samadhiya et al., 2013).
Electrochemical Investigations
- The electrochemical properties of synthesized ligands and their complexes, including those similar to this compound, have been explored using cyclic voltammetry. This highlights the potential application of these compounds in electrochemical devices and sensors (Myannik et al., 2018).
Mechanism of Action
Target of Action
The compound 5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide is a derivative of thiazole . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant
Mode of Action
Thiazole derivatives are known to interact with various biological targets to induce their effects
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biological activities , suggesting that they may interact with multiple biochemical pathways
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound may have multiple effects at the molecular and cellular level
Future Directions
Properties
IUPAC Name |
5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11N3O5S2/c25-19(18-9-12-7-13(24(27)28)5-6-17(12)31-18)23-21-22-15(10-30-21)14-8-11-3-1-2-4-16(11)29-20(14)26/h1-10H,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEAZIBPQSXKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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